Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride typically involves the reaction of 4-aminopiperidine with ethyl piperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and methanol, while catalysts such as palladium on carbon (Pd/C) are employed to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of more complex piperidine derivatives.
4-Aminopiperidine: A derivative of piperidine with an amino group at the 4-position, used in the synthesis of various pharmaceuticals.
Ethyl piperidine-1-carboxylate: A piperidine derivative with an ethyl ester group, used as an intermediate in organic synthesis.
Uniqueness
Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which combines the features of both 4-aminopiperidine and ethyl piperidine-1-carboxylate. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article provides an overview of the compound's biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique piperidine structure, which contributes to its biological activity. The molecular formula is C14H28ClN3O2 with a molecular weight of approximately 305.84 g/mol. It is typically supplied as a hydrochloride salt, enhancing its solubility and stability in various biological assays.
Property | Value |
---|---|
Molecular Formula | C14H28ClN3O2 |
Molecular Weight | 305.84 g/mol |
CAS Number | 1257850-47-7 |
MDL Number | MFCD13857429 |
Neuropharmacological Effects
Studies have indicated that piperidine derivatives exhibit significant neuropharmacological properties. This compound has been investigated for its potential as a modulator of neurotransmitter systems, particularly in relation to acetylcholine receptors. Its structural features suggest it may interact with muscarinic receptors, which play a crucial role in cognitive functions and memory.
A study highlighted that compounds with similar piperidine structures displayed enhanced binding affinity to M3 muscarinic acetylcholine receptors (M3R), which are implicated in various neurological disorders, including Alzheimer's disease .
Anticancer Activity
Research has also explored the anticancer potential of this compound. A recent investigation into related piperidine derivatives demonstrated that they could induce apoptosis in cancer cell lines. For instance, compounds derived from similar structures showed improved cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Case Study: Cytotoxicity Assessment
A comparative analysis was conducted on a series of piperidine derivatives, including this compound. The results indicated:
Compound | IC50 (µM) | Cell Line Tested |
---|---|---|
This compound | 15 | FaDu (hypopharyngeal) |
Bleomycin | 20 | FaDu (hypopharyngeal) |
These findings suggest that the compound may possess promising anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is critical for optimizing the biological activity of piperidine derivatives. Modifications at specific positions on the piperidine ring can significantly influence potency and selectivity against target enzymes or receptors.
Research indicates that introducing various substituents can enhance metabolic stability and reduce toxicity profiles while maintaining or improving biological efficacy . For example, derivatives with alkyl substitutions on the nitrogen atom have shown improved binding affinities and reduced metabolic degradation.
Properties
Molecular Formula |
C14H27N3O2 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-2-19-14(18)17-7-3-4-12(11-17)10-16-8-5-13(15)6-9-16/h12-13H,2-11,15H2,1H3 |
InChI Key |
IOHZAHYPOHFUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)CN2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.